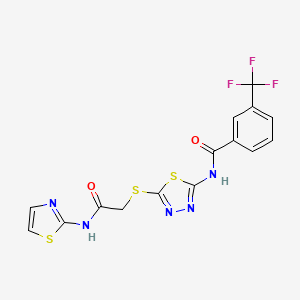

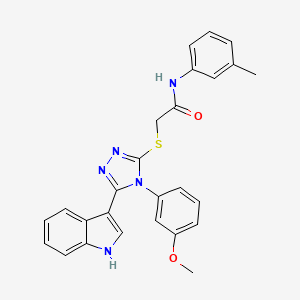

![molecular formula C6H9N3 B2599924 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine CAS No. 1367993-27-8](/img/structure/B2599924.png)

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is a chemical compound with the molecular formula C6H8N2 . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the α-C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .

Synthesis Analysis

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole has been a topic of interest in the field of ionic liquids due to their tunable properties . Imidazolium derivatives are widely used in the field due to their versatility and relatively high stability . The synthesis of new cation moieties for ionic liquid designs has been a focus of research .

Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .

科学的研究の応用

Catalysis and Chemical Synthesis

Research highlights the significance of imidazole derivatives, including structures related to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine, in catalysis and chemical synthesis. These compounds serve as key intermediates in developing recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These reactions are pivotal in organic synthesis, offering pathways to create complex molecules efficiently. Such advancements in recyclable catalysts contribute to sustainable practices in chemical manufacturing by reducing waste and enhancing the reuse of catalyst materials (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Corrosion Inhibition

Imidazole derivatives have been extensively utilized as effective corrosion inhibitors. Their unique chemical structure allows for strong adsorption onto metal surfaces, which is crucial in protecting materials from corrosion. This application is particularly relevant in the petroleum industry, where corrosion resistance is essential for maintaining the integrity of infrastructure and equipment. The review of imidazoline and imidazoline derivatives emphasizes their low toxicity, cost-effectiveness, and environmental friendliness, marking them as attractive options for corrosion protection strategies (Sriplai & Sombatmankhong, 2023).

Organic Synthesis

The role of imidazole and its derivatives in organic synthesis is profound. They are key components in synthesizing various heterocyclic systems, such as pyrroles, imidazoles, and benzimidazoles. These compounds find extensive use in pharmaceuticals, agrochemicals, and dyes. The review on microwave-assisted synthesis of five-membered azaheterocyclic systems highlights the efficiency and environmental benefits of using microwave energy in synthesizing these crucial heterocycles, underlining the versatility and importance of imidazole derivatives in modern organic chemistry (Sakhuja, Panda, & Bajaj, 2012).

Advanced Materials and Sensor Development

Compounds based on imidazole structures, such as this compound, contribute to the development of advanced materials and sensors. Their ability to form coordination bonds and hydrogen bonds makes them suitable for crafting exquisite sensing materials. This application is crucial in creating sensors that can detect various environmental and biological analytes, offering pathways to innovative diagnostic tools and environmental monitoring technologies. The inclusive anthology on biologically significant pyrimidine appended optical sensors illustrates the importance of these heterocyclic compounds in sensor technology, showcasing their potential in both scientific research and practical applications (Jindal & Kaur, 2021).

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-5-3-6-8-1-2-9(6)4-5/h1-2,5H,3-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFKXEBZRMCXCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

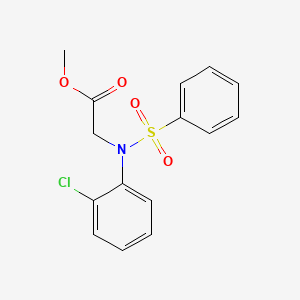

![2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid](/img/structure/B2599842.png)

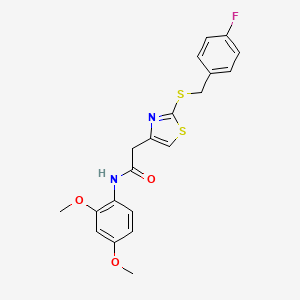

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2599846.png)

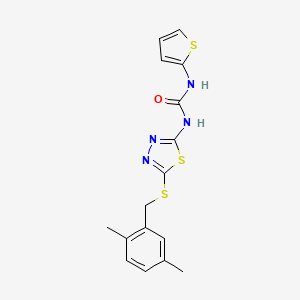

![N-(3,4-dichlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2599852.png)

![2-oxo-N-(oxolan-2-ylmethyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2599857.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2599860.png)

![N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2599862.png)